

# A Technical Guide to the Physical and Chemical Properties of Cyclononyne

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## Compound of Interest

Compound Name: Cyclononyne

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyclononyne** (C<sub>9</sub>H<sub>14</sub>) is a cyclic alkyne, a class of organic molecules that has garnered significant interest in the fields of chemical biology and drug development.<sup>[1]</sup> Its strained nine-carbon ring structure containing a triple bond makes it a valuable reagent in bioorthogonal chemistry, particularly in copper-free click reactions for labeling and tracking biomolecules. This document provides a comprehensive overview of the core physical and chemical properties of **cyclononyne**, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

## Core Physical Properties

The physical characteristics of **cyclononyne** are fundamental to its application in various experimental settings. These properties have been determined through various analytical methods and are summarized below.

Data Presentation: Quantitative Physical Properties of **Cyclononyne**

| Property   | Value                          | Conditions / Notes                | Source(s) |
|--|--------------------------------|-----------------------------------|-----------|
| Molecular Formula                                | C <sub>9</sub> H <sub>14</sub> | -                                 | [1][2][3] |
| Molar Mass                                       | 122.21 g/mol                   | -                                 | [1][2][4] |
| Boiling Point                                    | 68 °C                          | at 15 Torr                        | [1]       |
| 180.4 °C   | at 760 mmHg                    | [4]                               |           |
| 162.66 °C  | Rough estimate                 | [2][5]                            |           |
| Density  | 0.8972 g/cm <sup>3</sup>       | Standard state (25 °C, 100 kPa)   | [1][2][5] |
| 0.86 g/cm <sup>3</sup>                           | -                              | [4]                               |           |
| Refractive Index                                 | 1.4890                         | -                                 | [2][4][5] |
| Vapor Pressure                                   | 1.22 mmHg                      | at 25 °C                          | [4]       |
| Flash Point                                      | 51 °C                          | -                                 | [4]       |
| Enthalpy of Hydrogenation ( $\Delta_r H^\circ$ ) | -259.1 $\pm$ 1.3 kJ/mol        | Liquid phase; Acetic acid solvent | [6][7]    |

## Spectroscopic and Chemical Properties

### General Solubility

Like other alkynes, **cyclononyne** is a nonpolar compound. It is generally insoluble in water but soluble in common nonpolar organic solvents such as ether, benzene, and carbon tetrachloride.[8][9][10]

### Polarity and Acidity

Alkynes are considered weakly polar.[8] The sp-hybridized carbon atoms of the triple bond are more electronegative than sp<sup>2</sup> or sp<sup>3</sup> carbons, leading to a slightly acidic nature for terminal alkynes.[11] However, as an internal alkyne, **cyclononyne** does not possess an acidic acetylenic proton.

### Spectral Information

Definitive characterization of **cyclononyne** relies on spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In  $^{13}\text{C}$  NMR, the sp-hybridized carbons of the alkyne typically show signals in the range of 65-90 ppm. The  $^1\text{H}$  NMR spectrum would show signals corresponding to the 14 protons on the  $\text{sp}^3$ -hybridized carbons of the ring.
- Infrared (IR) Spectroscopy: The carbon-carbon triple bond ( $\text{C}\equiv\text{C}$ ) stretch in an internal, non-symmetrical alkyne like **cyclononyne** would result in a weak absorption band in the 2100-2260  $\text{cm}^{-1}$  region of the IR spectrum. The absence of a strong C-H stretch above 3000  $\text{cm}^{-1}$  confirms the lack of C=C double bonds.[\[12\]](#)
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) in the mass spectrum would appear at an m/z ratio corresponding to its molecular weight, approximately 122.11.[\[3\]](#)

## Experimental Protocols

### Synthesis of Cyclononyne

A common route for the synthesis of **cyclononyne** involves the oxidation of the dihydrazone derivative of 1,2-cyclononanedione.[\[1\]](#)

Objective: To synthesize **cyclononyne** from 1,2-cyclononanedione.

Materials:

- 1,2-Cyclononanedione
- Hydrazine ( $\text{N}_2\text{H}_4$ )
- Mercuric oxide ( $\text{HgO}$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Appropriate solvents (e.g., ethanol, pentane)

Methodology:

- Step 1: Formation of Dihydrazone: 1,2-cyclononanedione is reacted with hydrazine in a suitable solvent, such as ethanol. The mixture is typically stirred at room temperature to form

the corresponding 1,2-cyclononanedione dihydrazone precipitate.

- Step 2: Filtration and Drying: The resulting dihydrazone is isolated by filtration, washed with a cold solvent to remove impurities, and dried thoroughly under a vacuum.
- Step 3: Oxidation Reaction: The dried dihydrazone is suspended in a nonpolar solvent (e.g., pentane) containing anhydrous sodium sulfate, which acts as a drying agent.
- Step 4: Addition of Oxidant: Yellow mercuric oxide is added portion-wise to the stirred suspension. This initiates an exothermic reaction, leading to the evolution of nitrogen gas and the formation of **cyclononyne**. The reaction progress is monitored by the disappearance of the solid dihydrazone and the color change of the mercuric oxide.
- Step 5: Product Isolation and Purification: After the reaction is complete, the solid waste (mercury salts and sodium sulfate) is removed by filtration. The filtrate, containing the crude **cyclononyne**, is then purified. Purification is typically achieved by distillation, often under reduced pressure to prevent thermal decomposition, yielding pure **cyclononyne**.<sup>[1]</sup>

## Measurement of Physical Properties

1. Boiling Point Determination: The boiling point is measured using distillation. For a substance like **cyclononyne** with a relatively high boiling point, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.<sup>[1]</sup>

- The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.
- A manometer is included in the setup to accurately measure the pressure.
- The flask is heated, and the temperature at which the liquid boils and condenses is recorded along with the corresponding pressure. The boiling point at 68 °C was recorded at a pressure of 15 Torr.<sup>[1]</sup>

2. Density Measurement: Density is determined using a pycnometer (specific gravity bottle).

- The empty pycnometer is weighed.

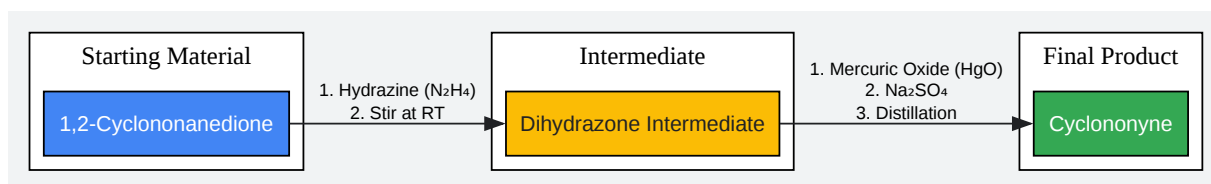
- It is then filled with distilled water of a known temperature and weighed again to determine the volume.
- The pycnometer is emptied, dried, filled with the **cyclononyne** sample, and weighed a final time.
- The density is calculated by dividing the mass of the sample by its volume.

3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer.

- A few drops of the liquid **cyclononyne** sample are placed on the prism of the refractometer.
- The prism is closed, and a light source is used to illuminate the sample.
- The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions aligns with the crosshairs.
- The refractive index is then read directly from the calibrated scale.

## Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of **cyclononyne** from its dione precursor.



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Caption: Synthetic pathway for **cyclononyne** from 1,2-cyclononanedione.

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